molecular formula C10H14ClN B13563058 4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride

4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride

Katalognummer: B13563058
Molekulargewicht: 183.68 g/mol
InChI-Schlüssel: GYABPBMUJNSMPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride is a chemical compound with the molecular formula C10H14ClN It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a methyl group and an amine group attached to the indene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methyl-2,3-dihydro-1H-indene.

    Amination: The indene derivative undergoes an amination reaction to introduce the amine group. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride
  • 4-methyl-2,3-dihydro-1H-inden-1-amine

Uniqueness

4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride is unique due to the specific positioning of the methyl and amine groups on the indene structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H14ClN

Molekulargewicht

183.68 g/mol

IUPAC-Name

4-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-7-3-2-4-8-5-9(11)6-10(7)8;/h2-4,9H,5-6,11H2,1H3;1H

InChI-Schlüssel

GYABPBMUJNSMPD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2CC(CC2=CC=C1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.